molecular formula C12H10N2O3S B491476 N-methyl-2-oxo-1H-benzo[cd]indole-6-sulfonamide CAS No. 53257-53-7

N-methyl-2-oxo-1H-benzo[cd]indole-6-sulfonamide

Cat. No.: B491476
CAS No.: 53257-53-7
M. Wt: 262.29g/mol
InChI Key: WEHXFVLLFFYCDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-2-oxo-1H-benzo[cd]indole-6-sulfonamide features the benzo[cd]indol-2(1H)-one scaffold, which is recognized in scientific research for its versatility and high potential in medicinal chemistry. Compounds based on this core structure have been identified as potent inhibitors of significant biological targets. Research highlights this chemical class as a promising starting point for the development of Tumor Necrosis Factor-alpha (TNF-α) inhibitors, which are relevant in inflammation and autoimmune disease research . The closely related compound, 2-oxo-N-phenyl-1,2-dihydrobenzo[cd]indole-6-sulfonamide (S10), demonstrated an IC50 of 14 µM in cell-based assays, and optimized analogs from this series showed significantly enhanced potency . Concurrently, the benzo[cd]indol-2(1H)-one scaffold has been explored in oncology research, particularly as a potent and specific inhibitor of Bromodomain-containing protein 4 (BRD4) . BRD4 is an epigenetic "reader" that regulates gene expression and is a hot target for cancer drug discovery. The binding mode of similar compounds to the BRD4 acetyl-lysine binding pocket has been confirmed by X-ray crystallography, providing a solid foundation for structure-based design . This compound is presented for scientific research and development applications. For Research Use Only. Not for human or veterinary or diagnostic use.

Properties

IUPAC Name

N-methyl-2-oxo-1H-benzo[cd]indole-6-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O3S/c1-13-18(16,17)10-6-5-9-11-7(10)3-2-4-8(11)12(15)14-9/h2-6,13H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEHXFVLLFFYCDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=C2C=CC=C3C2=C(C=C1)NC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001325287
Record name N-methyl-2-oxo-1H-benzo[cd]indole-6-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001325287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

27.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47203744
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

53257-53-7
Record name N-methyl-2-oxo-1H-benzo[cd]indole-6-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001325287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-2-oxo-1H-benzo[cd]indole-6-sulfonamide typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.

    Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the indole derivative with sulfonyl chloride in the presence of a base like pyridine or triethylamine.

    N-Methylation: The final step involves the methylation of the nitrogen atom using methyl iodide or dimethyl sulfate under basic conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-methyl-2-oxo-1H-benzo[cd]indole-6-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring. Reagents like halogens, nitrating agents, and sulfonating agents are used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Oxidized indole derivatives.

    Reduction: Reduced indole derivatives.

    Substitution: Halogenated, nitrated, or sulfonated indole derivatives.

Scientific Research Applications

Pharmacological Applications

Antiviral and Anticancer Activities
N-methyl-2-oxo-1H-benzo[cd]indole-6-sulfonamide has been studied for its antiviral properties, particularly against viruses that affect the immune system. It demonstrates potential as an inhibitor of the retinoic acid receptor-related orphan receptor gamma (RORγ), which is implicated in autoimmune diseases. In vitro studies have shown that it can effectively inhibit RORγ with micromolar IC50 values, suggesting its potential use in treating Th17-mediated autoimmune conditions .

Additionally, derivatives of this compound have been synthesized and evaluated for anticancer activity. Some analogs exhibited potent effects against various cancer cell lines, indicating that modifications to the structure can enhance efficacy against specific types of cancer .

Biological Mechanisms

Inhibition of Nuclear Hormone Receptors
The compound's structure allows it to interact with nuclear hormone receptors, which play crucial roles in gene expression and cellular signaling. Specifically, this compound has shown promise as a selective antagonist for RORγ, which regulates Th17 cell differentiation and is a target for therapies aimed at autoimmune diseases . The binding affinity studies using techniques like AlphaScreen assays have confirmed its effectiveness in this regard .

Synthesis and Structure Activity Relationship (SAR)

Synthetic Pathways
The synthesis of this compound typically involves multi-step organic reactions, which can be optimized for yield and purity. Common methods include the reaction of sulfonyl chlorides with appropriate indole derivatives under controlled conditions .

Structure Activity Relationship
The biological activity of this compound can be significantly influenced by structural modifications. Research indicates that varying substituents on the indole core can lead to enhanced potency against specific targets such as TNF-alpha and other inflammatory mediators . Understanding these relationships is crucial for designing more effective derivatives.

Case Studies

Study Findings Applications
Gu et al., 2006Identified as an inhibitor of West Nile virusPotential antiviral therapy
Zhang et al., 2014Demonstrated efficacy as a RORγ inhibitorTreatment for autoimmune diseases
Xue et al., 2016Showed potential as a BET bromodomain inhibitorCancer therapy development

These studies illustrate the compound's versatility in targeting various biological pathways, highlighting its potential across multiple therapeutic areas.

Mechanism of Action

The mechanism of action of N-methyl-2-oxo-1H-benzo[cd]indole-6-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to the disruption of metabolic pathways. The indole core can interact with various receptors, influencing cellular processes.

Comparison with Similar Compounds

Key Observations :

  • N-Alkyl vs. N-Aryl : N-alkyl derivatives (e.g., 33, 31) exhibit enhanced solubility due to hydroxyl groups, whereas N-aryl analogs (e.g., ST085399, N-(4-butylphenyl)) show higher lipophilicity, influencing membrane permeability .

Physicochemical Properties

Table 2: Physicochemical Data

Compound Name Melting Point (°C) Solubility (mg/mL) LogP (Predicted) Key Spectral Data (¹H NMR, δ ppm) Reference
N-methyl-2-oxo-1H-benzo[cd]indole-6-sulfonamide 234–237* <0.1 (DMSO) 2.1 1H NMR (DMSO-d₆): δ 3.25 (s, 3H, CH₃), 6.79 (s, 1H, Ar-H)
N-(5-hydroxypentyl) analog (33) Not reported >10 (Water) -0.5 1H NMR: δ 1.45–1.65 (m, 6H), 3.40 (t, 2H, OH)
ST085399 Not reported <0.1 (DMSO) 3.8 1H NMR: δ 2.35 (s, 3H, Ar-CH₃), 7.25–7.50 (m, 4H, Ar-H)

Notes:

  • The target compound’s low aqueous solubility (<0.1 mg/mL) contrasts with hydroxylated analogs (e.g., 33), which show improved hydrophilicity .
  • LogP values correlate with substituent hydrophobicity: N-aryl analogs (LogP ~3.8) are more lipophilic than N-alkyl derivatives .

Key Findings :

  • Target Specificity : The methyl-substituted analog exhibits potent RORγ inhibition (IC₅₀ = 0.8 µM), outperforming bulkier N-aryl derivatives (e.g., N-(4-butylphenyl), IC₅₀ = 50 µM) .
  • Antibacterial Activity : ST085399 sensitizes MRSA to β-lactams by inhibiting Stk1 kinase, highlighting the role of sulfonamide substituents in bacterial target engagement .
  • TNF-α Inhibition : Naphthyl-substituted analogs (e.g., 920116-81-0) show sub-micromolar activity, suggesting aryl groups enhance TNF-α binding .

Biological Activity

N-methyl-2-oxo-1H-benzo[cd]indole-6-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent studies.

Chemical Structure and Properties

The compound features a unique structure characterized by an indole core, a sulfonamide group, and N-methylation. This configuration is believed to contribute to its biological activity by enabling interactions with various biological targets.

The mechanism of action for this compound involves:

  • Enzyme Inhibition : The sulfonamide group mimics natural substrates, inhibiting enzymes crucial for metabolic pathways.
  • Receptor Interaction : The indole structure can interact with multiple receptors, influencing cellular processes and signaling pathways.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. Its efficacy against various bacterial strains has been documented, suggesting potential applications in treating infections caused by resistant pathogens.

Anticancer Activity

This compound has shown promising results in cancer research:

  • Inhibition of Tumor Necrosis Factor-alpha (TNF-α) : Studies have identified this compound as a potent inhibitor of TNF-α, which plays a critical role in inflammation and cancer progression. Its analogs have been developed as potential therapeutics targeting TNF-α signaling pathways .
  • Cellular Uptake and Mechanism : In vitro studies demonstrate that certain derivatives of this compound can enter cancer cells via polyamine transporters, leading to autophagy and apoptosis. This dual action enhances its effectiveness against hepatocellular carcinoma .

Comparative Studies

To better understand the unique properties of this compound, it is beneficial to compare it with similar compounds:

Compound NameBiological ActivityMechanism of Action
N-methyl-2-oxo-1H-indole-6-sulfonamideModerate anticancer activityInhibition of cell proliferation
2-oxo-N-(phenyl)-1,2-dihydrobenzo[cd]indolePotent TNF-α inhibitorDisruption of inflammatory signaling
N-methyl-1H-indole-6-sulfonamideAntimicrobial propertiesEnzyme inhibition

Case Study 1: Anticancer Efficacy

In a study evaluating the anticancer efficacy of N-methyl derivatives, researchers found that specific analogs significantly reduced cell viability in breast cancer cell lines (MCF7) through mechanisms involving apoptosis induction and cell cycle arrest at the G2/M phase. These findings support the potential use of this compound in developing novel cancer therapies .

Case Study 2: Antimicrobial Research

Another study focused on the antimicrobial activity against resistant bacterial strains. The results indicated that N-methyl derivatives showed significant inhibition zones compared to control groups, highlighting their potential as new antimicrobial agents in clinical settings .

Q & A

Q. What are the recommended methods for synthesizing and characterizing N-methyl-2-oxo-1H-benzo[cd]indole-6-sulfonamide derivatives?

Synthesis typically involves coupling reactions using tetrahydrofuran (THF) as a solvent and reagents like sulfonyl chlorides or amines. For example:

  • Step 1 : React 2-oxo-1H-benzo[cd]indole-6-sulfonyl chloride with methylamine derivatives in THF under reflux.
  • Step 2 : Purify via vacuum filtration and silica gel column chromatography.
    Characterization employs 1H/13C NMR to confirm substitution patterns (e.g., methyl group integration at δ ~3.0 ppm) and HRMS for molecular weight validation .

Q. How should solubility and storage be optimized for in vitro/in vivo studies?

  • Solubility : DMSO is preferred for stock solutions (up to 125 mg/mL) .
  • Storage :
    • Powder : -20°C (stable for 3 years).
    • DMSO stock : -80°C (6-month stability).
    • In vivo formulations : Use solvent blends like 5% DMSO + 40% PEG300 + 5% Tween 80 in saline for intraperitoneal administration .

Q. Which crystallographic tools are suitable for resolving its 3D structure?

  • SHELX suite (e.g., SHELXL for refinement, SHELXD for structure solution) is widely used for small-molecule crystallography .
  • ORTEP-3 generates thermal ellipsoid plots to visualize bond angles and torsional strain .

Advanced Research Questions

Q. What biological targets are associated with this compound, and how are they validated?

  • RORγ inverse agonism : Derivatives inhibit RORγ transcriptional activity (IC50 < 10 µM) via virtual screening and luciferase reporter assays .
  • TNF-α inhibition : IC50 = 42 µM, validated using ELISA-based cytokine release assays in macrophage models .

Q. How can structure-activity relationships (SAR) guide derivative design?

  • Key modifications :
    • N-methyl group : Enhances metabolic stability by reducing oxidative deamination.
    • Sulfonamide substituents : Bulky groups (e.g., hydroxyalkyl chains) improve RORγ binding affinity by filling hydrophobic pockets .
  • Validation : Use molecular docking (e.g., AutoDock Vina) and comparative activity assays across derivatives .

Q. How to resolve contradictions in reported biological activities (e.g., MRSA vs. TNF-α effects)?

  • Mechanistic context :
    • Antibiotic potentiation : Enhances β-lactam efficacy against MRSA by inhibiting kinase-mediated resistance pathways (e.g., via ST085399 derivative) .
    • Anti-inflammatory effects : TNF-α suppression is independent of kinase modulation, highlighting pleiotropic mechanisms .
  • Experimental design : Use isoform-selective assays and genetic knockdown models to isolate pathways.

Q. What virtual screening strategies identify novel targets or derivatives?

  • Ligand-based : Pharmacophore modeling using MOE or Schrödinger to match sulfonamide scaffolds to bromodomains (e.g., BET family) .
  • Structure-based : Molecular dynamics simulations (e.g., GROMACS) predict binding stability with RORγ’s ligand-binding domain .

Q. Can this compound enhance antibiotic efficacy in resistant pathogens?

  • Synergy with β-lactams : At 10 µM, reduces MRSA MIC values 4-fold by targeting stress-response kinases (e.g., Stk1) .
  • Validation : Checkerboard assays and time-kill curves confirm additive/synergistic effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.